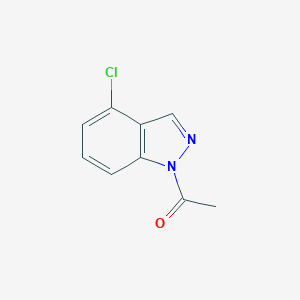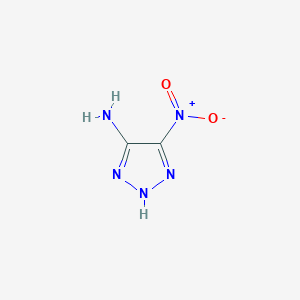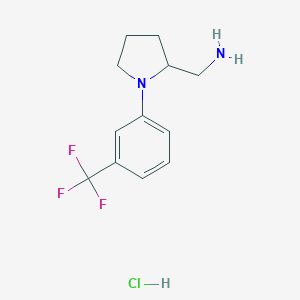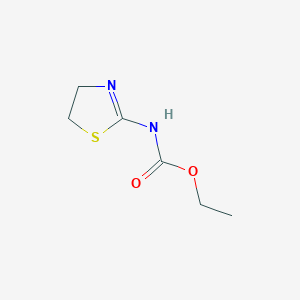
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research. It was first synthesized in the 1980s and has since been used to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mechanism of Action
Flumazenil acts as a competitive antagonist of benzodiazepine receptors in the brain. It binds to the same site on the receptor as benzodiazepines, but does not activate the receptor. By blocking the action of benzodiazepines, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione can reverse the sedative and anxiolytic effects of these drugs.
Biochemical and Physiological Effects
Flumazenil has been shown to have a variety of biochemical and physiological effects. It can increase the release of GABA in the brain, which can lead to increased inhibition of neuronal activity. Flumazenil can also decrease the activity of glutamate receptors, which can lead to decreased excitatory neurotransmission. In addition, 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione has been shown to increase the release of dopamine in the brain, which can lead to increased arousal and motivation.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione in lab experiments is that it is a selective antagonist of benzodiazepine receptors, which allows for specific investigation of the effects of benzodiazepines on the central nervous system. Flumazenil is also relatively safe and well-tolerated in humans, which makes it a useful tool for clinical research. However, one limitation of using 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione is that it only blocks the effects of benzodiazepines on GABA-A receptors, and does not affect other neurotransmitter systems that may be involved in the effects of benzodiazepines.
Future Directions
There are several future directions for research on 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione. One area of interest is the investigation of the effects of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of benzodiazepine receptors. Finally, there is a need for further investigation of the clinical applications of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione, particularly in the treatment of benzodiazepine dependence and withdrawal.
Synthesis Methods
The synthesis of 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione involves the reaction of 7-nitro-5-phenyl-1,2,4-triazolo[1,5-a][1,4]benzodiazepine with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting compound is then reacted with 2,6-dichloropyridine-3-carbonyl chloride to yield 7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione.
Scientific Research Applications
Flumazenil is primarily used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system. It is also used to study the pharmacology of GABA-A receptors and their modulation by benzodiazepines. Flumazenil is also used in clinical research to investigate the effects of benzodiazepine antagonists on patients with benzodiazepine dependence.
properties
CAS RN |
148122-87-6 |
|---|---|
Product Name |
7-Benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
7-benzoyl-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17N5O3/c1-18(2)15-17-12-11(14(23)20(4)16(24)19(12)3)21(15)13(22)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
IEHONZPRSUWWMY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=CC=C3 |
synonyms |
1H-Purine-2,6-dione, 7-benzoyl-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)







![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)



![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)